N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide
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Overview
Description
. This compound is characterized by its unique chemical structure, which includes a benzothiazole ring, a thiophene ring, and a sulfamoyl group.
Preparation Methods
The synthesis of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves several steps. The synthetic route typically starts with the preparation of the benzothiazole ring, followed by the introduction of the sulfamoyl group and the thiophene ring. The final step involves the addition of the prop-2-ynyl group to the benzothiazole ring. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained.
Chemical Reactions Analysis
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group or the thiophene ring is replaced by other functional groups.
Addition: The prop-2-ynyl group allows for addition reactions, such as hydrogenation or halogenation.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant strains of bacteria.
Medicine: Research has indicated its potential use in the treatment of certain diseases, including tuberculosis and cancer.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the synthesis of essential bacterial cell wall components, leading to cell death. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells. The exact molecular pathways involved are still under investigation, but they likely include the inhibition of key enzymes and signaling pathways.
Comparison with Similar Compounds
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide can be compared to other similar compounds, such as:
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)naphthalene-2-carboxamide
- N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide
These compounds share similar structural features but differ in their specific functional groups and ring systems. The uniqueness of this compound lies in its combination of the benzothiazole and thiophene rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S3/c1-2-7-18-11-6-5-10(24(16,20)21)9-13(11)23-15(18)17-14(19)12-4-3-8-22-12/h1,3-6,8-9H,7H2,(H2,16,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYIAPCIQKBBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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